molecular formula C23H17NO2 B310348 N-(1-naphthyl)-4-phenoxybenzamide

N-(1-naphthyl)-4-phenoxybenzamide

Cat. No.: B310348
M. Wt: 339.4 g/mol
InChI Key: ZOVYLNDXMSMXGT-UHFFFAOYSA-N
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Description

N-(1-Naphthyl)-4-phenoxybenzamide is a synthetic benzamide derivative featuring a naphthyl group attached to the nitrogen atom of the benzamide core and a phenoxy substituent at the para position of the benzene ring. For example, N-(1-naphthyl)phthalamic acid (NPA), a related compound, is a known inhibitor of polar auxin transport (PAT) and is used to study auxin signaling pathways .

Properties

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

N-naphthalen-1-yl-4-phenoxybenzamide

InChI

InChI=1S/C23H17NO2/c25-23(24-22-12-6-8-17-7-4-5-11-21(17)22)18-13-15-20(16-14-18)26-19-9-2-1-3-10-19/h1-16H,(H,24,25)

InChI Key

ZOVYLNDXMSMXGT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antitumor Benzamide Derivatives

A key structural analog is N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide (Compound 10, Figure 6 in Molecules 2015), which shares the 4-phenoxybenzamide backbone but incorporates a piperidine ring and a difluorobenzyl group. This derivative demonstrated potent antitumor activity against HepG2 hepatocarcinoma cells (IC₅₀ values in the nanomolar range), attributed to its enhanced cellular permeability and interactions with kinase targets . In contrast, N-(1-naphthyl)-4-phenoxybenzamide lacks the fluorine substituents and piperidine moiety, likely reducing its antitumor efficacy due to diminished target affinity and metabolic stability.

Key Structural Differences and Activity :
Feature This compound Compound 10
N-Substituent 1-Naphthyl 1-(2,6-Difluorobenzyl)piperidine
Aromatic Substituents Phenoxy (para) Phenoxy (para)
Reported Activity Not explicitly tested IC₅₀ = 12 nM (HepG2 cells)

Anti-Auxin Agents

N-(1-naphthyl)phthalamic acid (NPA), a classic anti-auxin compound, shares the 1-naphthyl group with this compound but replaces the benzamide with a phthalamic acid moiety. NPA inhibits PAT by binding to ABCB/PGP transporters, disrupting auxin efflux .

Functional Group Impact :
  • NPA : Phthalamic acid backbone → high affinity for ABCB1/PGP1 .
  • Target Compound : Benzamide backbone → possible interaction with unrelated targets (e.g., kinases or GPCRs).

Benzamide Derivatives with Bulky Substituents

Another analog, N-(2-(tert-butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (Compound 6m), incorporates a tert-butyl group and a pyridine ring. These substituents enhance metabolic stability and blood-brain barrier penetration in neuroactive compounds . The absence of such bulky groups in this compound suggests lower lipophilicity and reduced central nervous system (CNS) bioavailability.

Research Implications and Limitations

However, the lack of fluorine atoms (critical for target binding in Compound 10 ) and the absence of phthalamic acid (essential for NPA-like activity ) limit its direct comparability to these analogs.

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